4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-[2-(trifluoromethyl)phenyl]butanamide
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Overview
Description
4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-[2-(trifluoromethyl)phenyl]butanamide is a complex organic compound that features a pyrazole ring substituted with nitro and methyl groups, a trifluoromethyl phenyl group, and a butanamide chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-[2-(trifluoromethyl)phenyl]butanamide typically involves multi-step organic reactions. The process begins with the formation of the pyrazole ring, followed by the introduction of nitro and methyl groups. The trifluoromethyl phenyl group is then attached, and finally, the butanamide chain is introduced. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-[2-(trifluoromethyl)phenyl]butanamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine.
Reduction: The compound can be reduced to remove the nitro group.
Substitution: The trifluoromethyl group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction pathway chosen. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups in place of the trifluoromethyl group.
Scientific Research Applications
4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-[2-(trifluoromethyl)phenyl]butanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of 4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-[2-(trifluoromethyl)phenyl]butanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride: Used as a condensing agent in peptide synthesis.
Disilane-bridged architectures: Organosilicon compounds with unique electronic properties.
Uniqueness
4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-[2-(trifluoromethyl)phenyl]butanamide is unique due to its combination of a pyrazole ring, nitro group, trifluoromethyl phenyl group, and butanamide chain. This combination imparts specific chemical and physical properties that are not found in other similar compounds, making it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C16H17F3N4O3 |
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Molecular Weight |
370.33 g/mol |
IUPAC Name |
4-(3,5-dimethyl-4-nitropyrazol-1-yl)-N-[2-(trifluoromethyl)phenyl]butanamide |
InChI |
InChI=1S/C16H17F3N4O3/c1-10-15(23(25)26)11(2)22(21-10)9-5-8-14(24)20-13-7-4-3-6-12(13)16(17,18)19/h3-4,6-7H,5,8-9H2,1-2H3,(H,20,24) |
InChI Key |
UEBNJKADIOYXIP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1CCCC(=O)NC2=CC=CC=C2C(F)(F)F)C)[N+](=O)[O-] |
Origin of Product |
United States |
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